molecular formula C17H19N5OS B2640207 2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole CAS No. 2380184-00-7

2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole

Cat. No. B2640207
M. Wt: 341.43
InChI Key: FVXSJMIVXYLOCU-UHFFFAOYSA-N
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Description

2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied.

Mechanism Of Action

The mechanism of action of 2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, which may be responsible for its effects on the central nervous system.

Biochemical And Physiological Effects

2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole has been found to have various biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters in the brain, which may be responsible for its effects on the central nervous system. Additionally, this compound has been found to have anxiolytic and sedative effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole in lab experiments include its high affinity for certain receptors in the brain, which makes it a useful tool for studying neurological disorders. However, its limitations include the fact that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.

Future Directions

There are several future directions for research on 2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole. One such direction is to further investigate its mechanism of action, which may lead to the development of more specific drugs for neurological disorders. Additionally, research could be conducted to determine the potential therapeutic applications of this compound in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole has been achieved through various methods. One such method involves the reaction of 2-methyl-4-nitro-1,3-oxazole with 4-(6-thiophen-2-ylpyridazin-3-yl)piperazine in the presence of a reducing agent. Another method involves the reaction of 2-methyl-4-chloro-1,3-oxazole with 4-(6-thiophen-2-ylpyridazin-3-yl)piperazine in the presence of a base.

Scientific Research Applications

2-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole has been used in scientific research for various applications. One such application is in the study of the central nervous system. This compound has been found to have an affinity for certain receptors in the brain, which has led to its use in the study of neurological disorders.

properties

IUPAC Name

2-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-13-18-14(12-23-13)11-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXSJMIVXYLOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine

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